

An In-depth Technical Guide to the Discovery and History of Trimethoxymethane

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Compound of Interest

Compound Name: Trimethoxymethane

Cat. No.: B044869

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Abstract

Trimethoxymethane, also known as trimethyl orthoformate (TMOF), is a fundamental building block in organic synthesis, prized for its role as a dehydrating agent, a source of a methoxymethylidene group, and a precursor to various heterocyclic compounds. Its utility is particularly notable in the pharmaceutical industry for the synthesis of drugs such as vitamin B1, sulfonamides, and antibiotics. This technical guide provides a comprehensive overview of the historical discovery and the evolution of the synthesis of **trimethoxymethane**, presenting detailed experimental protocols for key historical synthetic methods, a thorough compilation of its physicochemical and spectroscopic data, and a visualization of the underlying reaction mechanisms.

Discovery and Historical Context

The journey to the isolation and characterization of **trimethoxymethane** is intertwined with the broader discovery of the orthoester functional group. While a definitive first synthesis of **trimethoxymethane** by a specific individual remains elusive in early literature, its conceptualization and eventual synthesis are rooted in the foundational work on orthoesters in the 19th century.

The first synthesis of an orthoester is credited to Williamson and Kay in 1854, who reacted chloroform with sodium ethoxide, an early example of what is now known as the Williamson

ether synthesis.[1] However, it was Adolf Pinner who, in 1877, described a more general method for the preparation of orthoesters from nitriles and alcohols in the presence of an acid catalyst.[2] This reaction, now known as the Pinner reaction, became a cornerstone for the synthesis of this class of compounds.[3][4][5]

The industrial-scale production of **trimethoxymethane** later evolved to more efficient methods, primarily the reaction of hydrogen cyanide with methanol, which remains a key industrial process today.[6][7][8]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's properties is crucial for its application in research and development. The following tables summarize the key quantitative data for **trimethoxymethane**.

Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₁₀ O ₃	[9]
Molecular Weight	106.12 g/mol	[9]
Appearance	Colorless liquid	[9]
Odor	Pungent	[9]
Boiling Point	101-102 °C	[9]
Melting Point	-53 °C	[9]
Density	0.97 g/mL at 25 °C	[9]
Refractive Index (n _D ²⁰)	1.379	[9]
Flash Point	15 °C (60 °F)	[9]
Solubility	Miscible with ether, alcohol, and benzene. Decomposes in water.	[9]

Spectroscopic Data

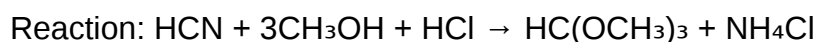
Spectroscopy	Data	Reference(s)
^1H NMR (CDCl_3)	δ 3.32 (s, 9H, $-\text{OCH}_3$), 4.93 (s, 1H, $-\text{CH}$)	[10][11]
^{13}C NMR (CDCl_3)	δ 51.9 ($-\text{OCH}_3$), 113.8 ($-\text{CH}$)	[3][4]
Infrared (IR)	2950-2850 cm^{-1} (C-H stretch), 1150-1050 cm^{-1} (C-O stretch)	[12][13]
Mass Spectrometry (MS)	m/z: 105 (M-1), 75, 47	[7][14]

Key Synthetic Methodologies and Experimental Protocols

This section details the seminal methods for the synthesis of **trimethoxymethane**, providing both the historical context and a generalized experimental protocol for each.

Pinner Reaction from Hydrogen Cyanide and Methanol

The Pinner reaction provides a direct route to orthoesters from nitriles. In the case of **trimethoxymethane**, the nitrile used is hydrogen cyanide.



Experimental Protocol:

- **Preparation of Methanolic HCl:** Anhydrous hydrogen chloride gas is bubbled through anhydrous methanol at 0 °C until a saturated solution is obtained. The concentration can be determined by titration.
- **Reaction:** Anhydrous hydrogen cyanide is added dropwise to the cold (0 °C) methanolic HCl solution with stirring. The reaction mixture is kept in a sealed vessel and allowed to stand at a low temperature (typically 0-5 °C) for several hours to days until the formation of the intermediate imidate hydrochloride (Pinner salt) is complete.
- **Alcoholysis:** An excess of anhydrous methanol is then added to the reaction mixture. The mixture is gently warmed to facilitate the conversion of the Pinner salt to

trimethoxymethane.

- Workup and Purification: The reaction mixture is neutralized with a base (e.g., sodium methoxide or ammonia) to precipitate ammonium chloride. The salt is removed by filtration. The filtrate is then subjected to fractional distillation. The fraction boiling at 101-102 °C is collected as pure **trimethoxymethane**.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Williamson-type Synthesis from Chloroform and Sodium Methoxide

This method, a variation of the Williamson ether synthesis, is a classic approach to forming orthoesters.

**Experimental Protocol:**

- Preparation of Sodium Methoxide: Sodium metal is carefully and portion-wise added to an excess of anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled with external cooling. The reaction is complete when all the sodium has dissolved.
- Reaction: The freshly prepared sodium methoxide solution is cooled, and chloroform is added dropwise with vigorous stirring. The reaction is highly exothermic and the temperature should be maintained, typically at reflux.[\[18\]](#)
- Workup and Purification: After the addition of chloroform is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction. The precipitated sodium chloride is then removed by filtration. The excess methanol is removed from the filtrate by distillation. The remaining liquid is then fractionally distilled, and the fraction collected at 101-102 °C is **trimethoxymethane**.[\[12\]](#)[\[18\]](#)[\[19\]](#)

Industrial Synthesis from Hydrogen Cyanide and Methanol

This method is the most common industrial process for the production of **trimethoxymethane** due to its efficiency and scalability.

Reaction: $\text{HCN} + 3\text{CH}_3\text{OH} \rightarrow \text{HC}(\text{OCH}_3)_3 + \text{NH}_3$

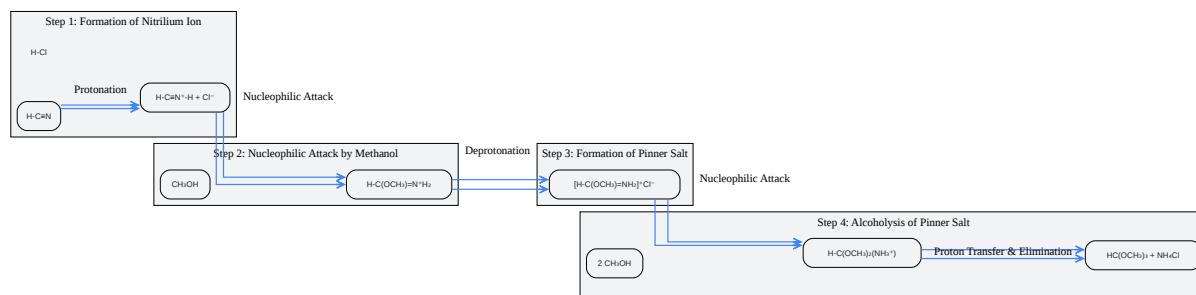
Experimental Protocol:

- Reaction: A continuous stream of hydrogen cyanide gas and an excess of methanol vapor are passed over a solid acid catalyst at an elevated temperature and pressure.
- Separation: The reaction products, which include **trimethoxymethane**, unreacted methanol, and ammonia, are continuously removed from the reactor. The ammonia is separated and can be recycled.
- Purification: The mixture of **trimethoxymethane** and methanol is separated by continuous fractional distillation. The lower-boiling methanol is distilled off and recycled, and the higher-boiling **trimethoxymethane** is collected as the final product.^{[6][7][8]}

Reaction Mechanisms and Visualizations

The following diagrams, generated using the DOT language, illustrate the step-by-step mechanisms of the key synthetic routes to **trimethoxymethane**.

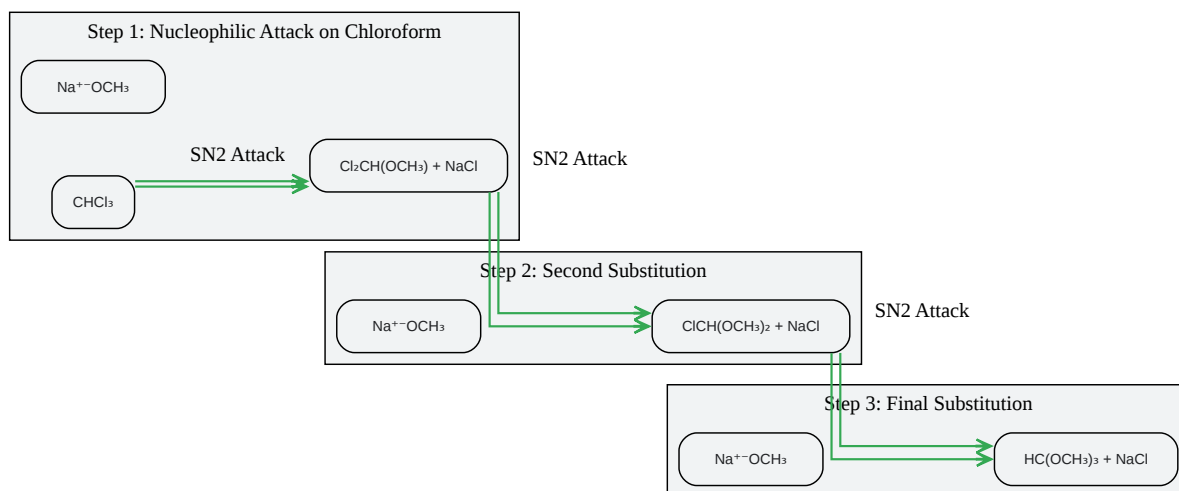
Pinner Reaction Mechanism



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Caption: Pinner reaction mechanism for **trimethoxymethane** synthesis.

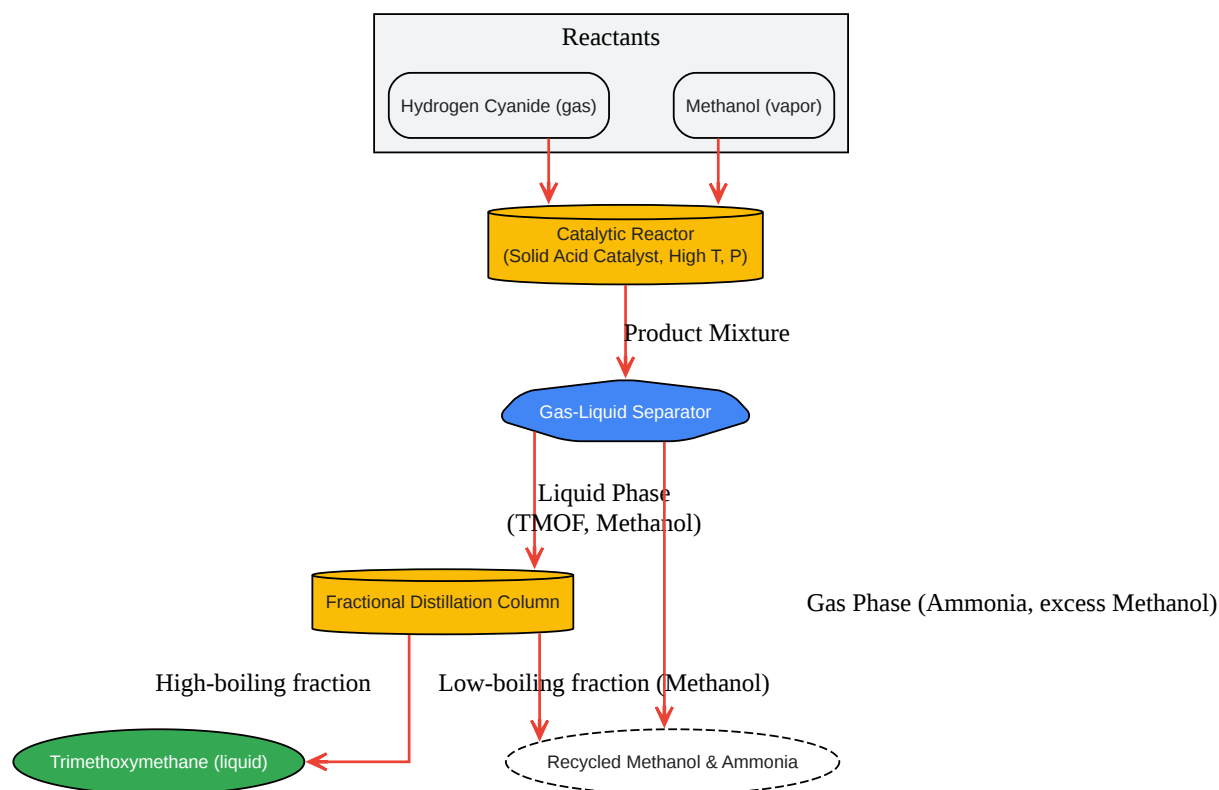
Williamson-type Synthesis Mechanism



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Caption: Williamson-type synthesis of **trimethoxymethane**.

Industrial Synthesis Workflow



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Caption: Industrial synthesis workflow for **trimethoxymethane**.

Conclusion

Trimethoxymethane has a rich history rooted in the fundamental discoveries of organic chemistry. From its early synthesis via the Pinner and Williamson-type reactions to its large-scale industrial production from hydrogen cyanide, the methods for its preparation have evolved to meet the growing demands of the chemical and pharmaceutical industries. The detailed physicochemical and spectroscopic data, along with a clear understanding of the

underlying reaction mechanisms, are essential for its continued and innovative application in modern organic synthesis. This guide serves as a comprehensive resource for researchers and professionals, providing the foundational knowledge necessary for the effective utilization of this versatile chemical.

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